molecular formula C8H7ClN2O B578609 (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1368290-38-3

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No. B578609
CAS RN: 1368290-38-3
M. Wt: 182.607
InChI Key: VMNAPSCBFLHMFG-UHFFFAOYSA-N
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Description

“(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1368290-38-3 . It has a linear formula of C8H7ClN2O . The compound is a light yellow solid at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which “(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol” belongs to, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The InChI code for “(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol” is 1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol” are not available from the search results, imidazo[1,2-a]pyridines in general have been synthesized using various methods, including condensation reactions of α-bromocarbonyl compounds with 2-aminopyridine derivatives .


Physical And Chemical Properties Analysis

“(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol” has a molecular weight of 182.61 . It is a light yellow solid at room temperature . The compound should be stored at a temperature between 0-5°C .

Safety and Hazards

The safety information for “(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol” indicates that it should be handled with care .

properties

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNAPSCBFLHMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

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